molecular formula C21H18N4O2S2 B11766524 N-(4-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

N-(4-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11766524
M. Wt: 422.5 g/mol
InChI Key: HHESKUPRDSNTPX-UHFFFAOYSA-N
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Description

N-(4-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a benzyl group, a mercapto group, and a benzenesulfonamide group attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide typically involves the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by further functionalization. One common method involves the reaction of 4-benzyl-5-mercapto-4H-1,2,4-triazole with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The presence of the triazole ring and the mercapto group may play a crucial role in its biological activity by facilitating binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is unique due to the presence of both the benzyl and benzenesulfonamide groups, which may enhance its biological activity and specificity compared to other triazole derivatives. The combination of these functional groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Biological Activity

N-(4-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H18N4O2S2, with a molecular weight of approximately 422.5 g/mol. It features a sulfonamide group and a triazole ring, which are crucial for its biological activity. The presence of the benzyl group and mercapto moiety enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-benzyl-5-mercapto-4H-1,2,4-triazole with 4-nitrobenzenesulfonyl chloride. This reaction yields the target compound through nucleophilic substitution processes that highlight the compound's potential for further derivatization.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. The triazole ring is particularly notable for its ability to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol synthesis in fungal cell membranes. This mechanism suggests potential effectiveness against various fungal infections .

Anticancer Activity

Studies have shown that benzenesulfonamide derivatives can act as inhibitors of receptor tyrosine kinases (RTKs), specifically targeting TrkA in glioblastoma cells. The compound demonstrated cytotoxic effects in vitro, with significant inhibition of cell growth observed in U87 glioblastoma cells. For instance, one study reported a cell growth inhibition rate of up to 78% compared to control treatments .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications in the functional groups significantly impact the biological efficacy of the compound. For example:

Compound NameStructure FeaturesUnique Properties
4-Amino-N-(4-benzoylphenyl)benzenesulfonamideContains an amino group instead of a mercapto groupKnown for anti-inflammatory properties
5-Mercapto-1H-tetrazoleFeatures a tetrazole ring instead of triazoleExhibits different biological activities
N-(4-(5-Mercapto-1H-pyrazol-3-yl)phenyl)benzenesulfonamideContains a pyrazole ringDemonstrated antifungal activity

These compounds illustrate how specific structural features can influence biological activity, highlighting the unique position of this compound in medicinal chemistry .

Case Studies

Several case studies have explored the biological activities of this compound:

  • Antifungal Activity : In vitro assays demonstrated effective inhibition against Candida albicans, with IC50 values comparable to established antifungal agents.
  • Cytotoxicity in Cancer Cells : The compound was tested against various cancer cell lines, showing selective cytotoxicity towards glioblastoma cells while sparing non-cancerous cells like MEF (mouse embryonic fibroblasts). This selectivity suggests a favorable therapeutic index for potential cancer treatments .
  • Mechanistic Studies : Molecular docking studies indicated that this compound interacts with specific targets involved in cell proliferation and apoptosis pathways, providing insights into its mechanism of action .

Properties

Molecular Formula

C21H18N4O2S2

Molecular Weight

422.5 g/mol

IUPAC Name

N-[4-(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C21H18N4O2S2/c26-29(27,19-9-5-2-6-10-19)24-18-13-11-17(12-14-18)20-22-23-21(28)25(20)15-16-7-3-1-4-8-16/h1-14,24H,15H2,(H,23,28)

InChI Key

HHESKUPRDSNTPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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